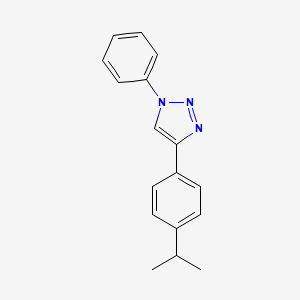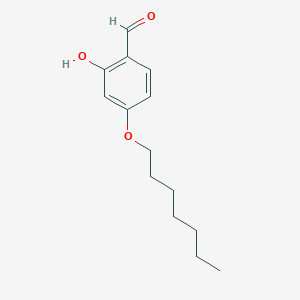
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid is a complex organic compound with the molecular formula C29H50O4 and a molecular mass of 462.70 g/mol . This compound is known for its unique structure, which includes a hexyl group, a hydroxy group, and a phenylmethoxy group attached to a hexadecanoic acid backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3).
Formation of the Hexadecanoic Acid Backbone: The final step involves the formation of the hexadecanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help optimize reaction conditions, reduce waste, and improve overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the hexadecanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and phenylmethoxy groups may play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can be compared with other similar compounds, such as:
Hexadecanoic acid: Lacks the hexyl, hydroxy, and phenylmethoxy groups, making it less complex and less specific in its interactions.
3-Hydroxyhexadecanoic acid: Lacks the hexyl and phenylmethoxy groups, making it less hydrophobic and less specific in its interactions.
5-Phenylmethoxyhexadecanoic acid: Lacks the hexyl and hydroxy groups, making it less polar and less specific in its interactions.
The unique combination of the hexyl, hydroxy, and phenylmethoxy groups in this compound makes it a versatile and valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
112763-98-1 |
|---|---|
Molekularformel |
C29H50O4 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
NYMBAVXCWMVOCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)




![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)

![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)


stannane](/img/structure/B14139028.png)

